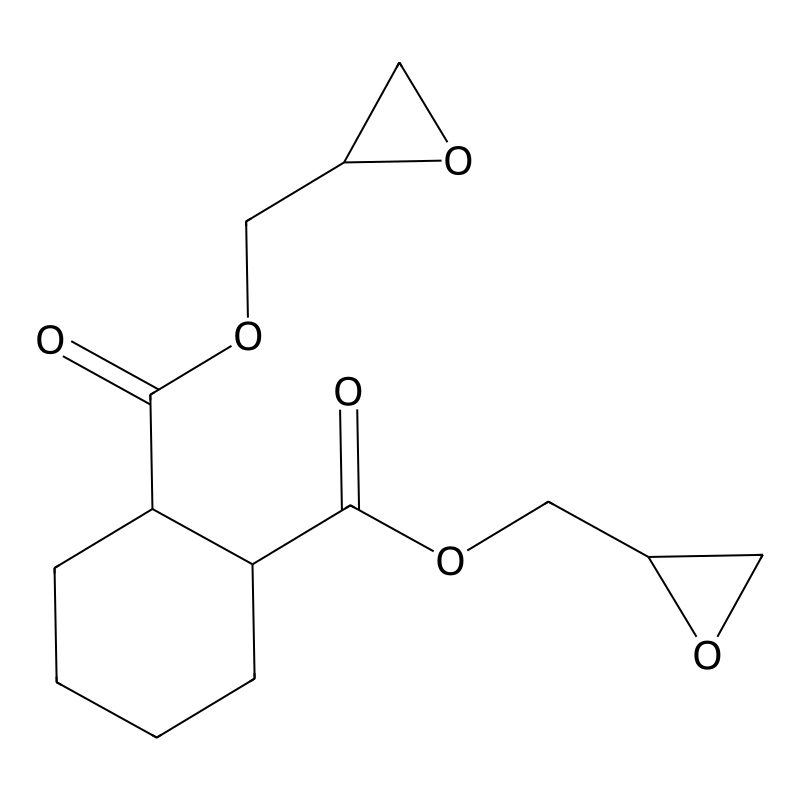

Diglycidyl 1,2-cyclohexanedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Polymer Synthesis and Crosslinking:

DGE possesses two epoxide groups (glycidyl) that can undergo reactions with other molecules containing reactive hydrogens. This property makes it a valuable component in the synthesis and crosslinking of polymers. Researchers have explored using DGE to create nanoparticles for drug delivery applications []. The epoxide groups allow DGE to covalently bond with polymers like polyethylenimine (PEI), forming a stable and efficient carrier for DNA molecules [].

Diglycidyl 1,2-cyclohexanedicarboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 284.3 g/mol. It appears as a clear, yellow viscous liquid and is known for its applications in epoxy-based coatings and paints, primarily due to its excellent adhesive properties and chemical resistance . The compound is insoluble in water and exhibits a boiling point of 200-205 °C at 2 mm Hg, with a density of 1.22 g/mL at 25 °C .

Research indicates that diglycidyl 1,2-cyclohexanedicarboxylate may have sensitizing effects. For instance, allergic contact dermatitis has been reported in individuals exposed to cutting oils containing this compound . Its potential toxicity is classified under various hazard codes related to skin irritation and respiratory system effects .

The synthesis of diglycidyl 1,2-cyclohexanedicarboxylate typically involves the reaction of cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base catalyst. This process results in the formation of the diglycidyl ester through an epoxidation reaction. Variations in synthesis conditions can affect the yield and purity of the final product .

Diglycidyl 1,2-cyclohexanedicarboxylate is primarily utilized in:

- Epoxy Resins: It serves as a hardener or curing agent in epoxy formulations.

- Coatings: The compound is used in industrial coatings due to its durability and resistance to chemicals.

- Adhesives: Its strong bonding properties make it suitable for various adhesive applications.

- Nanoparticle Carriers: Recent studies have explored its use as a carrier for DNA in biomedical applications .

Interaction studies have shown that diglycidyl 1,2-cyclohexanedicarboxylate can form cross-linked structures when reacted with polyethylenimine nanoparticles. This property enhances its utility in drug delivery systems and other biomedical applications. The crosslinking process significantly affects the release profiles of encapsulated agents, demonstrating its potential for controlled delivery systems .

Several compounds share structural similarities with diglycidyl 1,2-cyclohexanedicarboxylate. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diglycidyl ether of bisphenol A | C_{21}H_{24}O_{4} | Widely used in adhesives and coatings; high thermal stability |

| N,N-Diglycidyl-4-glycidyloxyaniline | C_{18}H_{20}N_{2}O_{4} | Used in electronics; offers enhanced thermal properties |

| Poly(propylene glycol) diglycidyl ether | C_{15}H_{30}O_{6} | Flexible properties; used in sealants and adhesives |

| Glycerol diglycidyl ether | C_{9}H_{18}O_{5} | Biodegradable; used in environmentally friendly applications |

Diglycidyl 1,2-cyclohexanedicarboxylate stands out due to its unique cyclohexane structure which provides specific mechanical properties and reactivity profiles that differ from other glycidyl compounds. Its application as a carrier for DNA also highlights its versatility compared to more traditional epoxy compounds .

Detailed Molecular Structure and Stereochemistry

Diglycidyl 1,2-cyclohexanedicarboxylate possesses a complex molecular architecture characterized by a cyclohexane ring backbone with two carboxylate ester groups positioned at the 1,2-positions, each terminated with glycidyl (oxiranylmethyl) moieties [1] [2]. The compound features a saturated cyclohexane structure that provides exceptional weather resistance and stability characteristics [12]. The molecule contains two epoxide groups (glycidyl functionalities) that confer high reactivity and crosslinking potential [2].

The stereochemistry of diglycidyl 1,2-cyclohexanedicarboxylate involves multiple stereochemical considerations due to the presence of four potential stereocenters within the molecule [7]. The cyclohexanedicarboxylic acid precursor can exist in both cis and trans configurations, with the carboxyl groups positioned on adjacent carbon atoms of the cyclohexane ring [27] [28]. The molecular structure exhibits mixed stereochemistry with unspecified optical activity and zero defined stereocenters out of four possible stereochemical positions [7].

The three-dimensional conformation of the molecule allows for conformational flexibility, particularly within the cyclohexane ring system, which can adopt chair and boat conformations [29]. The glycidyl ester groups extend from the cyclohexane core, providing spatial accessibility for chemical reactions and crosslinking processes .

Molecular Formula, Weight, and Structural Isomerism

The molecular formula of diglycidyl 1,2-cyclohexanedicarboxylate is C₁₄H₂₀O₆, with a molecular weight of 284.31 grams per mole [1] [2] [3]. The exact mass has been determined to be 284.125988 grams per mole using high-resolution mass spectrometry techniques [17]. Alternative molecular weight values of 284.305 and 284.3 have been reported in various databases, reflecting slight variations in calculation methods [7] [4].

The compound represents one specific positional isomer within the broader family of cyclohexanedicarboxylic acid derivatives [24] [25]. While other positional isomers such as 1,3-cyclohexanedicarboxylic acid and 1,4-cyclohexanedicarboxylic acid exist, the 1,2-isomer configuration provides unique properties due to the vicinal positioning of the carboxylate groups [26] [30]. The structural isomerism extends to the stereochemical variants, where both cis and trans forms of the cyclohexanedicarboxylic acid backbone can theoretically exist [27].

Table 1: Molecular Characteristics

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O₆ | [1] [2] |

| Molecular Weight | 284.31 g/mol | [1] [3] |

| Exact Mass | 284.125988 g/mol | [17] |

| InChI Key | XFUOBHWPTSIEOV-UHFFFAOYSA-N | [2] [22] |

| CAS Registry Number | 5493-45-8 | [1] [2] |

Physical State, Appearance, and Colorimetric Properties

Diglycidyl 1,2-cyclohexanedicarboxylate exists as a liquid at standard temperature and pressure conditions (20°C) [1] [8]. The compound presents as a clear liquid with colorimetric properties ranging from colorless to light yellow to light orange [1] [8] [32]. The viscous nature of the liquid has been characterized as clear yellow viscous in consistency [4] [33].

The physical appearance demonstrates excellent optical clarity, making it suitable for applications requiring transparent materials [6] [34]. The compound maintains its liquid state across typical ambient temperature ranges, with no reported melting point under standard conditions [10] [14]. The color stability and resistance to yellowing represent significant advantages for outdoor applications and long-term stability requirements [12] [14].

Commercial grades of diglycidyl 1,2-cyclohexanedicarboxylate typically exhibit consistent appearance characteristics, with quality specifications maintaining color standards within acceptable ranges for industrial applications [11] [12]. The clear liquid appearance facilitates easy handling and processing in manufacturing environments [6] [34].

Solubility, Density, and Viscosity Parameters

The solubility characteristics of diglycidyl 1,2-cyclohexanedicarboxylate demonstrate limited water solubility, with less than 1 milligram per milliliter solubility in water at 61°F (16°C) [33] [35]. The compound exhibits insolubility in water under standard conditions, which influences its application in aqueous systems [4] [13] [33].

The density of diglycidyl 1,2-cyclohexanedicarboxylate has been consistently measured at 1.22 grams per milliliter at 25°C [3] [6] [8]. This density value indicates that the compound is denser than water and will sink when placed in aqueous solutions [35]. The specific gravity measured at 20/20°C conditions confirms the 1.22 value [6] [8].

Viscosity measurements reveal significant variation depending on temperature and grade specifications [11] [12]. Commercial grades exhibit viscosity ranges from 10-25 millipascal-seconds at 25°C for some formulations [12], while other specifications indicate 600-900 millipascal-seconds at 25°C [11]. These viscosity variations reflect different purification levels and potential additive presence in commercial preparations [11] [12].

Table 2: Physical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Density | 1.22 g/mL | 25°C | [3] [6] [8] |

| Water Solubility | <1 mg/mL | 16°C | [33] [35] |

| Viscosity | 10-25 mPa·s | 25°C | [12] |

| Viscosity | 600-900 mPa·s | 25°C | [11] |

| Specific Gravity | 1.22 | 20/20°C | [6] [8] |

Thermal Properties: Melting Point, Boiling Point, and Thermal Stability

Diglycidyl 1,2-cyclohexanedicarboxylate exhibits specific thermal characteristics that define its processing and application parameters [8] [9] [10]. No definitive melting point has been reported for this compound, indicating it likely remains liquid at temperatures significantly below ambient conditions [10] [14].

The boiling point has been consistently reported as 200-205°C under reduced pressure conditions of 2-3 mmHg [3] [8] [9] [10]. At standard atmospheric pressure (760 mmHg), the boiling point increases to 307°F (153°C) [35]. These thermal properties indicate good thermal stability under normal processing conditions [9] [13].

Thermal stability characteristics demonstrate the compound's resistance to decomposition under elevated temperatures [9] [13]. The saturated cyclohexane structure contributes to thermal stability, with the finished product maintaining integrity without cracking or yellowing under thermal stress [14]. Decomposition products, when thermal breakdown occurs, include carbon dioxide and water, avoiding the formation of conductive graphite that could cause electrical short circuits [14].

The glass transition temperature exceeds 200°C for cured systems, indicating excellent thermal performance in high-temperature applications [12] [14]. Auto-ignition temperature and decomposition temperature data remain unavailable in current literature [9] [13].

Table 3: Thermal Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 200-205°C | 2-3 mmHg | [8] [9] [10] |

| Boiling Point | 153°C (307°F) | 760 mmHg | [35] |

| Glass Transition Temperature | >200°C | Cured systems | [12] [14] |

| Thermal Stability | Excellent | Standard conditions | [9] [13] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectra

Nuclear Magnetic Resonance spectroscopic analysis of diglycidyl 1,2-cyclohexanedicarboxylate provides detailed structural confirmation and molecular characterization [17] [18]. Proton NMR (¹H NMR) spectra have been recorded in deuterated chloroform (CDCl₃) solvent systems, revealing characteristic peak patterns consistent with the molecular structure [17].

The ¹H NMR spectral data demonstrates signals corresponding to the cyclohexane ring protons, glycidyl ester methylene groups, and epoxide ring protons [17]. Carbon-13 NMR (¹³C NMR) spectra provide additional structural verification through carbon framework analysis [2]. The spectral database entries indicate comprehensive NMR characterization available through established spectroscopic repositories [17].

Research applications utilizing diglycidyl 1,2-cyclohexanedicarboxylate in nanoparticle synthesis have employed ¹H NMR analysis to confirm crosslinking reactions and structural modifications [18]. The NMR spectroscopic techniques enable monitoring of epoxide ring-opening reactions and subsequent chemical transformations [18].

Infrared (IR) Spectroscopy

Infrared spectroscopic analysis provides functional group identification and molecular fingerprinting capabilities for diglycidyl 1,2-cyclohexanedicarboxylate [2]. FTIR (Fourier Transform Infrared) spectra demonstrate characteristic absorption bands corresponding to carbonyl stretching, epoxide ring vibrations, and aliphatic carbon-hydrogen stretching modes [2].

ATR-IR (Attenuated Total Reflectance Infrared) spectroscopic techniques offer alternative sampling methods for liquid samples [2]. The infrared spectral data enables quality control analysis and structural verification in commercial applications [2]. Comparative infrared analysis with related cyclohexanedicarboxylate compounds provides structural differentiation capabilities [21].

The spectroscopic database collections include comprehensive infrared spectral data from multiple sources, facilitating identification and characterization processes [2]. Specialized applications in materials science utilize infrared spectroscopy for monitoring crosslinking reactions and curing processes [2].

Mass Spectrometry (MS) and Chromatographic Profiles

Mass spectrometric analysis of diglycidyl 1,2-cyclohexanedicarboxylate provides molecular weight confirmation and fragmentation pattern characterization [2] [17]. GC-MS (Gas Chromatography-Mass Spectrometry) techniques enable separation and identification of the compound within complex mixtures [2].

The exact mass determination through high-resolution mass spectrometry confirms the molecular formula and elemental composition [17]. Fragmentation patterns in mass spectrometric analysis reveal structural information about the glycidyl ester groups and cyclohexane ring system [2].

Chromatographic separation techniques, particularly gas chromatography, demonstrate the compound's volatility characteristics and separation behavior [1] [11]. Purity analysis through chromatographic methods indicates minimum purity levels exceeding 85.0% in commercial preparations [1] [8]. The chromatographic profiles enable quality control and analytical method development for industrial applications [1] [8].

Table 4: Spectroscopic Data Summary

| Technique | Application | Database Reference |

|---|---|---|

| ¹H NMR | Structural confirmation | [17] |

| ¹³C NMR | Carbon framework analysis | [2] |

| FTIR | Functional group identification | [2] |

| GC-MS | Purity and fragmentation analysis | [2] |

| ATR-IR | Liquid sample analysis | [2] |

Refractive Index and Optical Properties

The refractive index of diglycidyl 1,2-cyclohexanedicarboxylate has been measured as n₂₀/D 1.487 at 20°C using the sodium D-line [3] [22] [32]. Alternative measurements report a refractive index value of 1.49 [8] [16] [19], indicating slight variations potentially related to temperature, wavelength, or sample purity differences.

The optical properties of diglycidyl 1,2-cyclohexanedicarboxylate contribute to its utility in applications requiring specific refractive characteristics [3] [8]. The refractive index value places the compound within the range typical for organic esters and epoxy compounds [22] [32]. These optical properties influence light transmission and reflection characteristics in transparent applications [6] [34].

The optical clarity and refractive index stability make diglycidyl 1,2-cyclohexanedicarboxylate suitable for optical applications where consistent light transmission properties are required [12] [14]. The absence of significant optical absorption in the visible spectrum contributes to the material's transparency and color stability [32] [34].

Temperature dependence of refractive index follows typical organic compound behavior, with decreasing values at elevated temperatures [8] [19]. The optical properties remain stable under normal storage and processing conditions, contributing to the compound's reliability in precision applications [8] [13].

Table 5: Optical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Refractive Index | 1.487 | n₂₀/D | [3] [22] [32] |

| Refractive Index | 1.49 | Standard | [8] [16] [19] |

| Optical Clarity | Excellent | Ambient | [6] [34] |

| Color Stability | High | Long-term | [12] [14] |

Synthetic Pathways and Reaction Mechanisms

Epoxidation Reactions and Glycidylation Processes

The synthesis of diglycidyl 1,2-cyclohexanedicarboxylate primarily involves the glycidylation of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin. This process represents a classical epoxidation reaction that proceeds through well-established mechanistic pathways [2].

The fundamental glycidylation mechanism occurs in two distinct phases: an initial ring-opening reaction followed by a dehydrohalogenation step. During the first phase, the carboxylate anion, generated through deprotonation of the carboxylic acid by a base catalyst, performs a nucleophilic attack on the electrophilic carbon of the epichlorohydrin epoxide ring [3]. This S_N2 mechanism results in the formation of a chlorohydrin intermediate, where the epoxide ring opens and a new carbon-oxygen bond forms between the carboxylate and the epichlorohydrin-derived carbon [3] [4].

The second phase involves the elimination of hydrogen chloride from the chlorohydrin intermediate through an intramolecular cyclization reaction. Under basic conditions, typically provided by sodium hydroxide or potassium hydroxide, the hydroxyl group adjacent to the chlorine atom undergoes deprotonation, facilitating the departure of the chloride ion and the simultaneous formation of a new epoxide ring [3]. This dehydrohalogenation step regenerates the epoxide functionality, yielding the desired glycidyl ester product.

Alternative synthetic approaches have been developed to enhance reaction efficiency and selectivity. Phase transfer catalysis using compounds such as benzyltriethylammonium bromide has demonstrated significant improvements in mass transfer between the aqueous and organic phases [3]. This methodology enables better control over the reaction kinetics and reduces the formation of unwanted side products, particularly chlorinated impurities that can compromise product quality [3].

Recent investigations have explored the application of deep eutectic solvents as both reaction media and catalysts for glycidylation processes [5] [6]. These ionic liquid-based systems offer several advantages, including enhanced reaction rates, improved selectivity, and the potential for catalyst recovery and reuse. The dual catalytic action of deep eutectic solvents facilitates both the ring-opening esterification and the subsequent ring-closing reactions, enabling one-pot synthesis protocols with reduced processing complexity [5].

Catalysts and Reaction Conditions

The selection of appropriate catalysts plays a crucial role in determining the efficiency, selectivity, and economic viability of diglycidyl 1,2-cyclohexanedicarboxylate synthesis. Traditional base-catalyzed systems rely on alkali metal hydroxides, with sodium hydroxide being the most commonly employed catalyst due to its availability and cost-effectiveness [2].

The mechanism of base catalysis involves the initial deprotonation of the carboxylic acid functional groups to generate carboxylate anions, which possess enhanced nucleophilicity compared to the neutral acid form [4]. The optimal base concentration typically ranges from 0.8 to 1.2 molar equivalents relative to the carboxylic acid content, as excess base can lead to competing side reactions and product degradation.

Lewis acid catalysts, particularly aluminum chloride hexahydrate and boron trifluoride etherate, have gained attention for their ability to activate the epoxide ring toward nucleophilic attack under milder reaction conditions [5]. These catalysts coordinate with the epoxide oxygen, increasing the electrophilicity of the adjacent carbon atoms and facilitating ring-opening reactions at lower temperatures. The typical operating range for Lewis acid-catalyzed processes is 50-90°C, compared to 70-110°C for base-catalyzed systems [5].

Imidazole derivatives have emerged as promising catalysts due to their unique combination of nucleophilic and basic properties. These compounds can function as both activating agents for epoxide ring-opening and proton acceptors in the dehydrohalogenation step. The thermal stability of imidazole-based catalysts, with decomposition temperatures exceeding 200°C, makes them particularly suitable for high-temperature processing applications.

Phase transfer catalysts facilitate reaction between reactants present in different phases, significantly enhancing mass transfer rates and overall reaction kinetics [3]. Quaternary ammonium salts, such as benzyltriethylammonium bromide, are commonly employed at concentrations of 1-5 mol% relative to the organic substrate. These catalysts enable the solubilization of inorganic bases in organic solvents, creating homogeneous reaction conditions that promote efficient conversion [3].

Raw Materials and Precursor Selection

The production of diglycidyl 1,2-cyclohexanedicarboxylate requires careful consideration of raw material quality, availability, and cost-effectiveness. The primary precursor, 1,2-cyclohexanedicarboxylic acid, is typically obtained through the catalytic hydrogenation of phthalic acid using palladium or rhodium catalysts supported on alumina.

Industrial-scale hydrogenation processes operate under mild conditions, typically 60-230°C and 10-205 bar absolute pressure, with hydrogen gas continuously fed to fixed-bed reactors containing the supported metal catalyst. The hydrogenation reaction achieves high conversion rates, often exceeding 99 mol%, with the resulting cyclohexanedicarboxylic acid requiring minimal purification before use in glycidylation reactions.

Epichlorohydrin, the second critical raw material, is produced industrially through the reaction of propylene with chlorine gas, followed by treatment with calcium hydroxide. The purity requirements for epichlorohydrin are stringent, typically exceeding 99.5%, as impurities can significantly impact the quality and yield of the final glycidyl ester product. The compound requires storage under inert atmosphere conditions due to its tendency to undergo polymerization in the presence of moisture and elevated temperatures.

Alternative raw material strategies have focused on the utilization of renewable feedstocks to enhance the sustainability profile of the production process. Bio-based cyclohexanedicarboxylic acids derived from biomass conversion processes have been investigated, though their commercial availability remains limited and costs are generally higher than petroleum-derived alternatives.

The selection of solvents for the glycidylation reaction significantly influences both the reaction kinetics and the downstream separation processes. Methyl isobutyl ketone has become the preferred solvent due to its ability to dissolve both organic reactants and facilitate phase separation with aqueous by-products [2]. Toluene serves as an alternative solvent option, offering similar solubility characteristics with potentially different environmental and safety considerations [2].

Process Optimization and Yield Enhancement

Optimization of diglycidyl 1,2-cyclohexanedicarboxylate synthesis requires systematic evaluation of multiple process parameters and their interactions. Temperature control represents one of the most critical factors, with optimal operating ranges typically between 80-100°C for base-catalyzed systems. Higher temperatures can accelerate reaction rates but may also promote unwanted side reactions, including epoxide ring-opening by water and oligomerization reactions.

The molar ratio of epichlorohydrin to cyclohexanedicarboxylic acid significantly impacts both conversion efficiency and product selectivity. Industrial processes typically employ a 2.5:1 to 4:1 molar excess of epichlorohydrin to ensure complete conversion of the diacid substrate [2]. While higher ratios can improve conversion, they also increase raw material costs and complicate product recovery operations [2].

Residence time optimization involves balancing reaction completion against the potential for product degradation and side product formation. Typical reaction times range from 3-5 hours for conventional batch processes, though continuous flow systems can achieve comparable conversions in significantly shorter timeframes. The implementation of continuous flow technology offers additional advantages, including improved heat transfer, enhanced mixing, and reduced safety risks associated with handling large quantities of reactive materials.

Mixing intensity affects both mass transfer rates and reaction homogeneity, particularly in biphasic systems where efficient contact between aqueous and organic phases is essential. Optimal agitation rates typically range from 200-400 rpm, sufficient to maintain good dispersion without creating excessive foaming or emulsification. Advanced reactor designs incorporating static mixers or microreactor technology can achieve superior mixing performance while reducing energy consumption.

Process intensification strategies have demonstrated significant potential for yield enhancement and cost reduction. Microreactor technology enables precise control over reaction conditions, leading to improved selectivity and reduced by-product formation. The high surface-area-to-volume ratios characteristic of microreactors facilitate excellent heat transfer, enabling operation under more aggressive conditions while maintaining temperature control.

Purification, Isolation, and Quality Control Techniques

The purification of diglycidyl 1,2-cyclohexanedicarboxylate requires the removal of unreacted starting materials, inorganic salts, and organic by-products while preserving the integrity of the epoxide functional groups. Vacuum distillation represents the most widely employed purification technique, operating at reduced pressures to minimize thermal degradation of the product.

Standard vacuum distillation conditions involve temperatures of 200-205°C at pressures of 2 mmHg, enabling the separation of the desired product from higher-boiling impurities and unreacted cyclohexanedicarboxylic acid. The distillation process must be carefully controlled to prevent overheating, which can lead to epoxide ring-opening and polymerization reactions.

Thin film evaporation has emerged as a superior alternative to conventional distillation for heat-sensitive compounds. This technique operates at lower temperatures (180-220°C) and very low pressures (0.1-1 mmHg), providing gentler conditions that minimize product degradation. The short residence time in thin film evaporators, typically seconds rather than hours, further reduces the risk of thermal decomposition.

Solvent extraction methods utilize the differential solubility of products and impurities in immiscible solvent systems. The methyl isobutyl ketone-water system commonly employed in the synthesis can be leveraged for purification purposes, with inorganic salts partitioning into the aqueous phase while the organic product remains in the solvent phase [2]. Multiple extraction stages may be required to achieve the desired purity levels [2].

Quality control analytical methods are essential for ensuring product consistency and meeting specification requirements. Gas chromatography-mass spectrometry provides comprehensive analysis of organic impurities and enables quantification of unreacted starting materials. High-performance liquid chromatography offers alternative separation capabilities, particularly for thermally labile compounds that may decompose under gas chromatographic conditions.

Epoxide value determination represents a critical quality control parameter, as it directly relates to the functionality and performance of the final product. Traditional titration methods using hydrochloric acid in acetone require extended reaction times, typically 30 minutes or more. Recent developments in ultrasonication-assisted methods have reduced analysis time to 2-5 minutes while maintaining analytical accuracy.

Nuclear magnetic resonance spectroscopy provides structural confirmation and enables the detection of subtle structural variations that may not be apparent through other analytical techniques. Both proton and carbon-13 NMR can be employed to verify the integrity of the cyclohexane ring structure and confirm the presence of intact epoxide functional groups.

Scale-up Considerations for Industrial Manufacturing

The transition from laboratory-scale synthesis to industrial production of diglycidyl 1,2-cyclohexanedicarboxylate presents numerous technical and economic challenges that require systematic evaluation and optimization. Heat transfer limitations represent one of the primary concerns, as the glycidylation reaction is highly exothermic with heat generation rates that can exceed the cooling capacity of industrial-scale reactors.

Industrial reactor design must incorporate adequate cooling capacity to maintain temperature control during the highly exothermic glycidylation reaction. The heat of reaction for epoxidation processes can reach 1340 kJ/kg, requiring sophisticated heat management systems to prevent thermal runaway conditions. Emergency cooling and pressure relief systems are essential safety features for large-scale operations.

Mass transfer considerations become increasingly important at industrial scale, where mixing efficiency may be compromised by larger reactor volumes and altered fluid dynamics. The biphasic nature of the glycidylation reaction requires effective interfacial contact between aqueous and organic phases, which can be challenging to maintain in large vessels. Advanced agitation systems, including multiple impeller configurations and static mixing elements, may be necessary to achieve adequate mass transfer rates.

Process safety assessment becomes critical at industrial scale due to the larger inventories of hazardous materials and the potential consequences of process upsets. Thermal stability studies using differential scanning calorimetry and accelerating rate calorimetry provide essential data for safe process design. These studies identify critical temperatures for thermal decomposition and establish safe operating limits for industrial reactors.

Economic optimization involves balancing capital investment costs against operating expenses and product quality requirements. Continuous processing offers advantages in terms of reduced reactor volumes, improved heat transfer, and enhanced process control, but requires higher initial capital investment. The selection of batch versus continuous processing depends on production volumes, product mix flexibility requirements, and available infrastructure.

Green Chemistry Approaches and Sustainable Production

The development of environmentally sustainable production methods for diglycidyl 1,2-cyclohexanedicarboxylate has become increasingly important as regulatory requirements and market demands evolve toward greener chemical processes. Sustainable approaches focus on reducing waste generation, minimizing energy consumption, and utilizing renewable raw materials wherever possible.

Solvent-free synthesis represents one approach to reducing environmental impact by eliminating the need for organic solvents that require recovery and disposal. Ionic liquid-based systems can serve as both reaction media and catalysts, enabling high-efficiency conversion while providing opportunities for catalyst recovery and reuse. Deep eutectic solvents composed of renewable components offer additional advantages in terms of biodegradability and reduced toxicity [5] [6].

Biocatalytic approaches using enzymes for transesterification reactions have demonstrated potential for mild reaction conditions and high selectivity. Lipase-catalyzed processes can operate at temperatures as low as 60°C while achieving quantitative yields, significantly reducing energy requirements compared to chemical catalysis. The use of immobilized enzymes enables catalyst recovery and reuse, improving the overall economics of the process.

Alternative raw material sources derived from renewable biomass can reduce dependence on petroleum-based feedstocks while potentially offering improved sustainability profiles. Bio-based cyclohexanedicarboxylic acids produced through fermentation or chemical conversion of biomass-derived compounds represent promising alternatives to traditional petrochemical routes.

Continuous flow processing offers multiple sustainability advantages, including reduced reaction volumes, improved energy efficiency, and enhanced safety through smaller inventories of hazardous materials. The precise control achievable in flow systems enables optimization of reaction conditions for maximum atom efficiency and minimum waste generation. Life cycle assessment studies have demonstrated reduced environmental impact for flow-based processes compared to traditional batch operations.

Waste minimization strategies focus on maximizing atom economy and developing processes that generate minimal by-products. The utilization of stoichiometric quantities of reagents, rather than large excesses, reduces raw material consumption and simplifies downstream processing. Process intensification through improved mixing and heat transfer can enable higher conversions at milder conditions, reducing the formation of unwanted side products.

Recovery and recycling of process materials, including solvents, catalysts, and unreacted starting materials, represent essential components of sustainable production systems. Membrane separation technologies can provide energy-efficient alternatives to distillation for solvent recovery, while advanced catalyst formulations enable extended catalyst lifetimes and simplified regeneration procedures.

Carbon footprint reduction can be achieved through the integration of renewable energy sources into manufacturing operations and the optimization of energy-intensive unit operations such as distillation and drying. The implementation of heat integration schemes can capture and utilize waste heat from exothermic reactions, improving overall energy efficiency and reducing greenhouse gas emissions.

Physical Description

Liquid

XLogP3

Boiling Point

Flash Point

Density

UNII

GHS Hazard Statements

H315 (81.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (81.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (37.38%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

27103-66-8

Wikipedia

General Manufacturing Information

Miscellaneous manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastics product manufacturing

Printing ink manufacturing

Transportation equipment manufacturing

1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).